4-Bromo-5-cyano-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-bromo-5-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCMWRRZALHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Bromination of 4-Cyano-5-fluorobenzoic Acid
Method Overview:
This approach involves the selective bromination of 4-cyano-5-fluorobenzoic acid using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction typically occurs under controlled conditions to ensure regioselectivity and high yield.
| Reaction Step | Reagents & Conditions | Outcome | References |
|---|---|---|---|
| Bromination of 4-cyano-5-fluorobenzoic acid | Bromine or N-bromosuccinimide (NBS), solvent (e.g., acetic acid or carbon tetrachloride), temperature control (0-25°C) | Formation of 4-bromo-5-cyano-2-fluorobenzoic acid | , |
- Bromination is highly regioselective when controlled with appropriate temperature and equivalents of brominating agent.
- NBS provides better selectivity and fewer by-products compared to elemental bromine, especially in large-scale synthesis.
- The process yields are typically high (>80%) with minimal side reactions when optimized.
Nucleophilic Substitution on Brominated Intermediates
Method Overview:
Following bromination, the benzoic acid derivative can undergo nucleophilic substitution to introduce other functional groups or modify the structure further. For instance, cyanation can be achieved via nucleophilic displacement of the bromine atom.
- Copper cyanide is commonly used for aromatic cyanation, providing high yields (~85-90%) under optimized conditions.
- The reaction requires inert atmosphere to prevent oxidation and side reactions.
- The process is scalable and suitable for industrial production with appropriate reactor design.
Esterification and Hydrolysis for Functional Group Interconversion
Method Overview:
Conversion of the benzoic acid to methyl or ethyl esters facilitates subsequent reactions and purification. Esterification typically involves refluxing with alcohols and acid catalysts, while hydrolysis reverts esters back to acids.
| Reaction Step | Reagents & Conditions | Outcome | References |
|---|---|---|---|
| Esterification | Alcohol (methanol or ethanol), sulfuric acid catalyst, reflux | Methyl or ethyl esters of the acid | |
| Hydrolysis | Aqueous sodium hydroxide or hydrochloric acid, reflux | Regeneration of the free acid | Standard organic synthesis protocols |
- Esterification yields are generally high (>95%) with optimized conditions.
- Hydrolysis can be performed under mild conditions, with high efficiency and minimal by-products.
Industrial Scale Considerations
- Use of continuous flow reactors for bromination and cyanation to improve control, safety, and yield.
- Implementation of catalysts and solvents that favor regioselectivity and minimize waste.
- Use of automation and real-time monitoring to ensure consistent product quality.
Data Table: Summary of Preparation Methods
Research Findings and Innovations
Recent advances focus on improving selectivity and yield while reducing environmental impact:
- Microreactor technology for bromination reduces side reactions and enhances reaction control, leading to yields exceeding 87% with minimal waste.
- Green solvents and catalytic systems are under investigation to replace hazardous reagents, aligning with sustainable chemistry principles.
- One-pot synthesis strategies are being developed to streamline the process, combining bromination, cyanation, and esterification in fewer steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyano-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon can be used.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Aminobenzoic Acid Derivatives: Formed through reduction of the cyano group.
Scientific Research Applications
4-Bromo-5-cyano-2-fluorobenzoic acid has a wide range of
Biological Activity
4-Bromo-5-cyano-2-fluorobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorine atom, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of 4-Bromo-5-cyano-2-fluorobenzoic acid is . Its structure can be represented as follows:
Key Features:
- Bromine Atom : Enhances reactivity and potential for halogen bonding.
- Cyano Group : Contributes to electronic properties and may influence biological interactions.
- Fluorine Atom : Increases stability and bioavailability, enhancing interactions with biological targets.
Biological Activity
Research indicates that 4-Bromo-5-cyano-2-fluorobenzoic acid exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Studies have suggested that compounds with similar structures possess significant antibacterial and antifungal activities. The presence of the cyano and fluorine groups is believed to enhance these properties by influencing lipophilicity and bioavailability, which are crucial for effective interaction with microbial targets .
Anticancer Potential
Preliminary investigations have shown that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been evaluated in vitro against human cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in vivo . The mechanism of action may involve modulation of specific enzyme activities or receptor interactions, impacting metabolic pathways associated with cancer progression .
The biological activity of 4-Bromo-5-cyano-2-fluorobenzoic acid is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The unique arrangement of functional groups allows for selective binding, potentially leading to alterations in cellular signaling pathways.
Comparative Analysis
To provide context on the uniqueness of 4-Bromo-5-cyano-2-fluorobenzoic acid, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-cyano-3-fluorobenzoic acid | C8H4BrFNO2 | Similar halogen and cyano groups |
| 5-Bromo-4-cyano-2-fluorobenzoic acid | C8H4BrFNO2 | Variation in functional group positioning |
| Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate | C9H7BrF2N | Enhanced reactivity due to difluoromethyl group |
This table highlights how variations in the positioning of functional groups can lead to differences in biological activity and reactivity.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-Bromo-5-cyano-2-fluorobenzoic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as an antibacterial agent .
- Cytotoxicity Against Cancer Cells : A preliminary study assessed the cytotoxic effects of this compound on lung cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer drug candidate .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents:
Electronic and Physicochemical Properties
- Acidity: The cyano group in 4-bromo-5-cyano-2-fluorobenzoic acid is a stronger electron-withdrawing group than chloro, methyl, or hydroxy substituents. This increases the acidity of the carboxylic acid group compared to analogs like 4-bromo-5-chloro-2-fluorobenzoic acid or 4-bromo-2-fluoro-5-methylbenzoic acid .
- Solubility: The cyano group’s hydrophobicity may reduce water solubility relative to hydroxyl-containing analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzoic acid) but improve solubility in organic solvents like DMSO or acetonitrile .
- Reactivity : The nitrile group can participate in nucleophilic additions or serve as a precursor to amines or tetrazoles, distinguishing it from halogenated analogs primarily used in cross-coupling reactions .
Q & A
Q. What computational strategies predict bioactivity of derivatives, and how are synthetic feasibility balanced?
- Methodological Answer : QSAR models (Mordred descriptors) prioritize derivatives with predicted IC₅₀ <100 nM. Retrosynthetic analysis via AiZynthFinder identifies feasible routes (3–5 steps) using commercially available building blocks. MD simulations assess binding pose stability in target enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
